Isoxazole-5-carbothioamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2-oxazole-5-carbothioamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2OS/c5-4(8)3-1-2-6-7-3/h1-2H,(H2,5,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEDRGDFENMZKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384079 | |
| Record name | 1,2-oxazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
175334-72-2 | |
| Record name | 5-Isoxazolecarbothioamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175334-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2-oxazole-5-carbothioamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00384079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2-oxazole-5-carbothioamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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The Pivotal Role of Isoxazole Heterocycles in Pharmaceutical Research
The isoxazole (B147169) ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in the architecture of many biologically active molecules. nih.govresearchgate.net Its prevalence in medicinal chemistry is attributed to its versatile synthetic accessibility and its ability to participate in various non-covalent interactions, such as hydrogen bonding, which are crucial for binding to biological targets. researchgate.net The isoxazole nucleus is a key feature in several established drugs, including the anti-inflammatory drug valdecoxib (B1682126) and the antibiotic sulfamethoxazole, highlighting its therapeutic importance. nih.gov
Researchers have extensively explored isoxazole derivatives and have uncovered a broad spectrum of pharmacological activities. researchgate.net These include anticancer, anti-inflammatory, antimicrobial, analgesic, and even neuroprotective effects. nih.govtandfonline.com The isoxazole ring's electronic properties and its capacity for structural modification allow for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile, making it a privileged structure in the quest for new and improved drugs. bldpharm.com
The Biological Significance of the Carbothioamide Moiety
The carbothioamide group (-C(S)NH2), a sulfur analogue of the carboxamide group, is another critical component contributing to the biological activity of many compounds. rrpharmacology.ru The presence of the sulfur atom alters the electronic and steric properties of the molecule compared to its oxygen counterpart, which can lead to enhanced biological activity and different target interactions. pnrjournal.com
The carbothioamide moiety is known to be a key pharmacophore in compounds exhibiting a range of biological effects, including anticancer, antimicrobial, and anti-inflammatory properties. rrpharmacology.rucymitquimica.com For instance, studies on pyrazoline derivatives have shown that those containing a carbothioamide group exhibit potent cytotoxic activity against various cancer cell lines. pnrjournal.com The ability of the thioamide group to act as a ligand for transition metals also opens avenues for its use in catalysis and materials science.
The Research Landscape of Isoxazole 5 Carbothioamide and Its Derivatives
Direct Synthesis Strategies for this compound Nucleus
Direct synthesis approaches aim to construct the isoxazole ring with the carbothioamide or a precursor group already incorporated or positioned for easy conversion. These methods are often valued for their efficiency and atom economy.
One-pot, multi-component reactions are highly efficient for building molecular complexity from simple precursors in a single operation. For the synthesis of isoxazole derivatives, three-component condensation reactions are particularly common. Typically, these involve the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), and hydroxylamine hydrochloride. orientjchem.orgresearchgate.net Various catalysts, including citric acid, orientjchem.org and amine-functionalized cellulose, mdpi.com have been employed to facilitate this transformation, often in environmentally benign solvents like water. orientjchem.orgmdpi.com
While this method primarily yields 4-arylidene-isoxazol-5(4H)-ones, it sets the stage for further derivatization to the target carbothioamide. The Knoevenagel condensation between an enolized isoxazol-5(4H)-one intermediate and an aldehyde is a key step in this process. mdpi.com A plausible mechanism involves the initial formation of an oxime from the ketoester and hydroxylamine, which then cyclizes to form the isoxazole ring. mdpi.com
| Entry | Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| 1 | Benzaldehyde | Citric Acid | Water | 92 | orientjchem.org |
| 2 | 4-Chlorobenzaldehyde | Dowex1-x8OH | Water | 95 | researchgate.net |
| 3 | 4-Nitrobenzaldehyde | Citric Acid | Water | 90 | orientjchem.org |
| 4 | 4-(Dimethylamino)benzaldehyde | Cell-Pr-NH₂ | Water | 94 | mdpi.com |
Table 1: Examples of One-Pot Synthesis of Isoxazol-5(4H)-one Derivatives.
A direct and widely used method for introducing the carbothioamide moiety involves the cyclocondensation of suitable precursors with thiosemicarbazide (B42300). This approach is particularly effective for synthesizing isoxazole-clubbed pyrazole-1-carbothioamides. The reaction typically starts from α,β-unsaturated ketones, known as chalcones, which bear an isoxazole moiety. pnrjournal.comekb.eg
The synthesis involves refluxing (E)-1-(isoxazol-5-yl)-3-arylprop-2-en-1-one derivatives (isoxazolyl chalcones) with thiosemicarbazide in a solvent like glacial acetic acid. pnrjournal.com This reaction proceeds via a condensation mechanism to form a dihydropyrazole ring fused or linked to the isoxazole, with the desired carbothioamide group at the N1 position of the pyrazole (B372694). pnrjournal.comekb.eg Similarly, reacting 4-benzylidene-3-phenylisoxazol-5(4H)-one with thiosemicarbazide under basic conditions (triethylamine in ethanol) can yield pyrazolo[4,3-d]isoxazole-5(6H)-carbothioamide derivatives. niscpr.res.in
| Starting Material | Reagent | Product Type | Yield (%) | Reference |
| (E)-1-(isoxazol-5-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Thiosemicarbazide | 3-(isoxazol-5-yl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | 62 | pnrjournal.com |
| 4-(4-Chlorobenzylidene)-3-phenylisoxazol-5(4H)-one | Thiosemicarbazide | 4-(4-Chlorophenyl)-3-phenyl-4H-pyrazolo[4,3-d]isoxazole-5(6H)-carbothioamide | Moderate | niscpr.res.in |
| Polymethylene-bis-4-oxybenzaldehydes | Thiosemicarbazide | Polymethylene-bis-4-oxyphenyl–thiosemicarbazones | - | sapub.org |
Table 2: Synthesis of Carbothioamide Derivatives using Thiosemicarbazide.
A powerful strategy for the synthesis of 3,4-diaryl-isoxazole-5-carboxamides, which are structural analogues of the target thioamide, involves the rearrangement of intermediate isoxazoline (B3343090) N-oxides. researchgate.netnsu.rubohrium.com This method offers a regioselective route to C-5 functionalized isoxazoles that can be challenging to access otherwise. bohrium.com
The synthesis begins with the reaction of arylnitromethanes, aldehydes, and chloroacetamides to form 3,4-diaryl-5-carboxamido-isoxazoline N-oxides. bohrium.comresearchgate.net These N-oxide intermediates can then be rearranged to the corresponding stable isoxazole-5-carboxamides under mild conditions. researchgate.netnsu.ru It has been noted that this rearrangement is successful for 5-carboxamido-isoxazoline N-oxides, whereas related 5-ethoxycarbonyl-isoxazoline N-oxides can undergo an alternative base-catalyzed recyclization to yield 4-hydroxy-1,2-oxazin-6-ones instead of the desired isoxazole-5-carboxylates. researchgate.netresearchgate.net The subsequent conversion of the resulting carboxamide to a carbothioamide can be achieved using reagents like Lawesson's reagent, although this falls into multi-step synthesis.
Multi-Step Synthesis of this compound Scaffolds
Multi-step syntheses provide a versatile and controlled approach to complex isoxazole derivatives. These routes typically involve the initial synthesis of a stable isoxazole core, such as isoxazole-5-carboxylic acid, followed by a series of functional group interconversions to install the carbothioamide group.
The coupling of an isoxazole-carboxylic acid with an amine or a related nucleophile is a cornerstone of multi-step synthesis. The use of N,N'-dicyclohexylcarbodiimide (DCC) in combination with 1-hydroxybenzotriazole (B26582) (HOBt) is a classic and effective method for forming amide bonds, which are precursors to carbothioamides. researchgate.netpeptide.comnih.gov
In this procedure, the carboxylic acid (e.g., 5-substituted isoxazole-3-carboxylic acid) is activated by DCC to form a reactive O-acylisourea intermediate. This intermediate can then react with HOBt to generate an activated benzotriazolyl ester. nih.govbachem.com This ester is less prone to racemization and reacts cleanly with an amine to produce the desired carboxamide. peptide.com The byproduct, dicyclohexylurea (DCU), is insoluble in many organic solvents and can be easily removed by filtration. peptide.combachem.com Alternative water-soluble carbodiimides like ethyl-(N',N'-dimethylamino)propylcarbodiimide hydrochloride (EDC) are also frequently used, often in conjunction with HOBt, to simplify purification. nih.govnanobioletters.com The resulting carboxamide can then be thionated to yield the final this compound.
| Isoxazole Precursor | Amine Component | Coupling System | Product Type | Reference |
| 5-Substituted isoxazole-3-carboxylic acid | Substituted-3-benzyloxyaniline | DCC/HOBt | Isoxazole-3-carboxamide | researchgate.net |
| 5-Arylisoxazole-3-carboxylic acid | Methyl 7-aminoheptanoate | EDC/HOBt/DIPEA | Isoxazole-3-carboxamide | nih.gov |
| Amino Acid | Amino Acid | DCC/HOBt in THF-H₂O | Dipeptide | nih.gov |
Table 3: Examples of DCC/HOBt Mediated Amide Coupling in Heterocyclic Synthesis.
Amidation and hydrazinolysis are fundamental reactions for functionalizing the isoxazole core, particularly at the C-5 position. kuey.net These reactions typically start from an isoxazole-5-carboxylic acid or its corresponding ester.
Amidation is the direct reaction of the carboxylic acid or its activated form (like an acyl chloride or ester) with ammonia (B1221849) or an amine to form a carboxamide. nanobioletters.comkuey.netresearchgate.net This is a direct precursor to the carbothioamide.
Hydrazinolysis involves the reaction of an ester, such as an isoxazole-5-carboxylate, with hydrazine (B178648) hydrate. This reaction cleaves the ester bond and forms the corresponding isoxazole-5-carbohydrazide. kuey.net These carbohydrazides are versatile intermediates. They can be further reacted with isothiocyanates to produce thiosemicarbazide derivatives, which can then undergo cyclization or other transformations. The conversion of an isoxazole-5-carboxamide (B1310951) to this compound is typically achieved through thionation, using reagents such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.
Cyclization Reactions of Substituted Precursors
The synthesis of this compound and its analogues frequently relies on the cyclization of carefully chosen acyclic precursors. This approach involves reacting a molecule containing a portion of the final ring structure with a reagent that provides the remaining atoms needed to close the ring.
A prominent method involves the cyclocondensation of chalcone-like precursors with thiosemicarbazide. Specifically, (E)-1-(isoxazol-5-yl)-3-(aryl substituted)prop-2-en-1-one derivatives can be reacted with thiosemicarbazide. This reaction is typically carried out under reflux in glacial acetic acid for several hours to yield isoxazole-clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles, which are structural analogues.
Another established route is the condensation of isoxazole carboxylic acids with thiourea (B124793) or thioamide derivatives. This multi-step process allows for the formation of the carbothioamide functional group attached to the pre-formed isoxazole ring. For instance, the synthesis of indole-3-isoxazole-5-carboxamide derivatives involves creating the isoxazole-5-carboxylic acid first, which is then reacted with an appropriate amine in the presence of a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form the amide bond. A similar strategy can be adapted for the thioamide synthesis.
Table 1: Cyclization Approaches for this compound Analogues
| Precursor Type | Reagent | Conditions | Product Type | Reference |
| (E)-1-(isoxazol |
Functionalization of the Isoxazole Ring
The isoxazole ring presents opportunities for substitution at its carbon positions, which can be achieved through modern synthetic methodologies like direct C-H activation and cross-coupling reactions. These approaches allow for the controlled introduction of a wide array of substituents.
Transition-metal-catalyzed C-H activation and cross-coupling reactions are powerful tools for the direct functionalization of heterocyclic rings, including isoxazoles. rsc.org These methods offer an atom-economical alternative to traditional multi-step syntheses that often require pre-functionalized starting materials like haloisoxazoles. researchgate.net
Palladium (Pd) and Rhodium (Rh) catalysts have been effectively used for the ortho-C-H functionalization of isoxazole derivatives. researchgate.net For instance, Rh(III)-catalyzed C-H alkynylation has been reported for isoxazoles, demonstrating the feasibility of direct C-C bond formation on the ring. researchgate.net Similarly, palladium-catalyzed C-H activation enables the annulation of N-phenoxyacetamides with aldehydes to construct benzo[d]isoxazole systems, highlighting the versatility of this approach in building complex fused rings. researchgate.netrsc.org While these examples don't use this compound directly, the principles are applicable for functionalizing the C-4 position, which is adjacent to the carbothioamide-bearing carbon.
Cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Heck reactions, are extensively used to modify isoxazole rings, particularly those pre-activated with a halogen. researchgate.net Nickel-catalyzed C-N cross-coupling has also been established for 5-alkoxy/phenoxy isoxazoles, which serve as aminating agents via N-O bond cleavage. rsc.org
| Reaction Type | Catalyst/Reagents | Position Functionalized | Product Type | Reference |
| C-H Arylation | Pd(OAc)₂, dppBz | C-5 | 5-Aryl-3,4-disubstituted isoxazoles | rsc.org |
| C-H Alkenylation | Pd(PPh₃)₄, t-BuOLi | C-2 | 2-Vinyloxazoles | organic-chemistry.org |
| Negishi Coupling | XPhos Pd G3 | C-5 | 5-Pyridinyl-isoxazole | rsc.org |
| Suzuki-Miyaura | Pd Catalyst | C-3, C-5 | Aryl-substituted isoxazoles | researchgate.net |
| C-N Coupling | Ni Catalyst | N/A (Ring Opening) | N-aryl β-enamino esters | rsc.org |
The introduction of various substituents onto the isoxazole ring is a key strategy for creating chemical diversity.
Halogens: Halogenation of the isoxazole ring, particularly at the C-4 position, is a common transformation that provides a handle for subsequent cross-coupling reactions. researchgate.net For example, the iodination of isoxazole/benzamide derivatives at the C-4 position can be achieved in excellent yields using N-iodosuccinimide (NIS) in trifluoroacetic acid under microwave irradiation. mdpi.com
Aryl and Heteroaryl: Aryl and heteroaryl groups are frequently introduced via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction of bromo-isoxazoles with arylboronic acids is a well-established method for this purpose. researchgate.net Similarly, Negishi coupling of isoxazole zinc pivalates with bromo-heterocycles provides access to complex, drug-like scaffolds. rsc.org One-pot syntheses starting from aldehydes, hydroxylamine hydrochloride, and β-keto esters can also yield 3-aryl-isoxazol-5(4H)-ones. researchgate.net
Alkyl: The synthesis of alkyl-substituted isoxazoles can be accomplished through various routes. For instance, 3-aryl-substituted 5-alkyl-isoxazole-4-carboxylic acid derivatives are accessible via multi-step synthesis. google.com Direct C-H alkylation provides a more modern approach. researchgate.net Additionally, syntheses starting from β-diketones or β-ketoesters and hydroxylamine can be tailored to incorporate alkyl groups at specific positions on the resulting isoxazole ring. nih.govbeilstein-journals.org
| Substituent | Reagent/Method | Position | Typical Yield | Reference |
| Iodine | NIS, Trifluoroacetic Acid | C-4 | Excellent | mdpi.com |
| Aryl | Arylboronic acid, Pd catalyst (Suzuki) | C-3, C-5 | Good-Excellent | researchgate.net |
| Heteroaryl | Bromopyridine, XPhos Pd G3 (Negishi) | C-5 | Not specified | rsc.org |
| Alkyl | β-ketoesters, Hydroxylamine HCl | C-3, C-5 | Good | nih.govbeilstein-journals.org |
Modifications at the Carbothioamide Moiety
The carbothioamide group (-CSNH₂) is a versatile functional handle that can be readily converted into other important moieties like carboxamides, ureas, and hydrazones.
The conversion of a carbothioamide to a carboxamide is a fundamental transformation. While direct oxidation can be challenging, a common synthetic strategy involves the hydrolysis of a related nitrile or the coupling of the corresponding carboxylic acid with an amine. nih.govnih.govnih.gov For example, 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid can be coupled with various amines using activating agents like EDC/HOBt to furnish a library of indole-3-isoxazole-5-carboxamide derivatives. nih.gov A new antirheumatic drug candidate, a 4,5-dihydro-1,2-oxazole-5-carboxamide derivative, was found to hydrolyze in vivo back to its corresponding carboxylic acid, demonstrating the metabolic relationship between these functional groups. rrpharmacology.ru
Urea (B33335) and thiourea derivatives are also highly valuable. These are typically synthesized by reacting an amine precursor with an isocyanate or isothiocyanate. ias.ac.in For instance, new thiourea and urea derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[d]isoxazole were synthesized by reacting the core amine with various aryl isothiocyanates and isocyanates. ias.ac.in In the context of this compound, this would typically involve reduction of a precursor nitrile to an amine or another synthetic equivalent, followed by reaction with the appropriate reagent. The use of urea itself as a catalyst in the synthesis of 4-arylideneisoxazol-5(4H)-ones has also been reported, highlighting the diverse roles of urea-related structures in isoxazole chemistry. researchgate.net
The carbothioamide functional group can react with hydrazine derivatives to form various analogues. A prominent example is the reaction with thiosemicarbazide. The synthesis of isoxazole-clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles involves refluxing (E)-1-(isoxazol-5-yl)-3-(aryl)prop-2-en-1-one intermediates with thiosemicarbazide in glacial acetic acid. pnrjournal.com This reaction forms a pyrazoline ring appended with a carbothioamide group, demonstrating a pathway to complex hydrazone-like structures. Similarly, the synthesis of novel carbazole (B46965) hydrazine-carbothioamide scaffolds has been explored, indicating the general utility of this reaction type. nih.gov
Hybridization with Other Heterocyclic Systems
Creating hybrid molecules by combining the this compound core with other heterocyclic systems is a powerful strategy in drug discovery to explore new chemical space and develop compounds with novel or enhanced activities.
Several studies report the synthesis of isoxazole-containing hybrids:
Isoxazole-Indole Hybrids: A series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their cytotoxic activities. The synthesis involved preparing a 3-(1H-indol-3-yl)isoxazole-5-carboxylic acid intermediate, which was then coupled with a variety of amines. nih.gov
Isoxazole-Pyrazole Hybrids: Researchers have synthesized isoxazole clubbed with 1-carbothioamido-4,5-dihydro-1H-pyrazoles. pnrjournal.com This was achieved by reacting isoxazolyl chalcone (B49325) intermediates with thiosemicarbazide. pnrjournal.com
Isoxazole-Quinone Hybrids: Novel hybrids tethering isoxazole, a quinone, and an amino acid have been designed. The key steps involved a 1,3-dipolar cycloaddition followed by an oxidation reaction with cerium ammonium (B1175870) nitrate (B79036) (CAN). nih.gov
Isoxazole-Isoquinolinone Hybrids: Fused frameworks bearing isoxazole and isoquinolinone rings have been prepared. The synthesis relied on a 1,3-dipolar cycloaddition of nitrile oxides to 2-propargylbenzamide, followed by an intramolecular cyclization. mdpi.com
Isoxazole-Oxadiazole and Other Hybrids: The literature also contains reports of isoxazole-1,2,4-oxadiazole and isoxazole-mercaptobenzimidazole hybrids, further illustrating the broad potential of this hybridization strategy. researchgate.net
The synthetic approaches to these hybrids often leverage the key functional groups on the isoxazole precursor, such as a carboxylic acid, carboxamide, or a group amenable to cycloaddition reactions. mdpi.comnih.govnih.gov
Isoxazole-Pyrazoline Hybrids (e.g., Isoxazole-clubbed Dihydropyrazole-1-carbothioamides)
The construction of isoxazole-pyrazoline hybrids typically involves the reaction of isoxazolyl chalcones with hydrazine derivatives, such as thiosemicarbazide. This synthetic strategy builds the pyrazoline ring onto an isoxazole-containing precursor, but it does not utilize this compound as the starting scaffold. Research on the direct conversion of the this compound functional group to a pyrazoline ring system is not documented in the reviewed literature.
Isoxazole-Indole Hybrids
The synthesis of isoxazole-indole hybrids is well-documented; however, these methods predominantly involve the coupling of an indole (B1671886) derivative with an isoxazole moiety bearing a carboxylic acid or carboxylate at the 5-position. researchgate.netnih.gov For instance, a common route involves the reaction of 3-acetylindole (B1664109) with diethyl oxalate, followed by cyclization with hydroxylamine hydrochloride to form an ethyl 3-(1H-indol-3-yl)isoxazole-5-carboxylate intermediate. nih.gov This intermediate is then further derivatized. There is no readily available literature that describes the transformation of the carbothioamide group of this compound into a linked indole structure.
Structure Activity Relationship Sar Studies for Isoxazole 5 Carbothioamide Derivatives
Impact of Substituent Position and Electronic Properties on Biological Activity
The nature and placement of substituents on the isoxazole (B147169) ring and its associated moieties are critical determinants of biological activity. The electronic properties of these substituents, whether they are electron-withdrawing or electron-donating, can significantly modulate the interaction of the molecule with its biological target.
For instance, studies on various isoxazole derivatives have demonstrated that the presence of electron-withdrawing groups like trifluoro and chloro can significantly increase antimicrobial activity. rsc.org In a series of methylene-bridged benzisoxazolylimidazo[2,1-b] researchgate.netcymitquimica.comthiadiazoles, derivatives with these substituents showed notable activity against E. coli and B. subtilis. rsc.org Similarly, the 2,6-dichlorophenyl group in 3-(2,6-dichlorophenyl)-5-methylisoxazole-4-carbothioamide (B63939) provides both steric bulk and electron-withdrawing effects, which can stabilize the isoxazole ring and influence binding affinity. In the context of antioxidant activity, the presence of a chloro group on a carbothioamide scaffold has been associated with higher potency, suggesting the electron-withdrawing nature of chlorine contributes to this effect. nih.gov
Research on isoxazole-containing dihydropyrazoles revealed that derivatives with 2,4-difluorophenyl and 4-trifluoromethyl groups exhibited significant antitubercular activity. researchgate.net Another study on isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles found that a compound with a 2",4"-dichlorophenyl moiety had good antitubercular activity. researchgate.net
The following table summarizes the impact of electron-withdrawing groups on the biological activity of selected isoxazole derivatives.
| Compound Class | Substituent | Biological Activity | Reference |
| Methylene-bridged benzisoxazolylimidazo[2,1-b] researchgate.netcymitquimica.comthiadiazoles | Trifluoro, Chloro | Antimicrobial | rsc.org |
| Carbothioamide scaffold | Chloro | Antioxidant | nih.gov |
| Isoxazole-containing dihydropyrazoles | 2,4-difluorophenyl, 4-trifluoromethyl | Antitubercular | researchgate.net |
| Isoxazole clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles | 2",4"-dichlorophenyl | Antitubercular | researchgate.net |
The fusion of electron-rich ring systems to the isoxazole core can significantly influence the biological activity of the resulting derivatives. These fused rings can enhance binding to biological targets through various non-covalent interactions and can also modulate the electronic properties of the entire molecule.
For example, the synthesis of indole-isoxazole hybrids has yielded compounds with promising cytotoxic effects against various cancer cell lines. In one study, a series of indole-3-isoxazole-5-carboxamide derivatives were synthesized and evaluated for their anticancer activities. nih.gov The results indicated that these hybrid molecules showed potent activity, with some compounds causing cell cycle arrest in the G0/G1 phase in Huh7 liver cancer cells. nih.gov The study of structure-activity relationships revealed that most of the synthesized compounds displayed a clear preference for Huh7 cancer cells. nih.gov
Similarly, the fusion of a pyrazole (B372694) ring to a carbothioamide has been shown to enhance binding to bovine serum albumin (BSA), particularly at acidic pH. Pyrazolo[4,3-d]isoxazole derivatives have also been synthesized and evaluated for their antimicrobial activities. niscpr.res.in These studies highlight the importance of fused heterocyclic systems in developing new therapeutic agents.
The table below presents examples of electron-rich fused rings and their impact on the biological activity of isoxazole derivatives.
| Fused Ring System | Biological Activity | Key Findings | Reference |
| Indole-Isoxazole Hybrids | Anticancer | Potent cytotoxicity against cancer cell lines, induction of cell cycle arrest. | nih.gov |
| Pyrazole-Carbothioamide | Enhanced Protein Binding | Increased binding to bovine serum albumin (BSA) at acidic pH. | |
| Pyrazolo[4,3-d]isoxazole | Antimicrobial | Showed activity against various bacterial and fungal strains. | niscpr.res.in |
Significance of the Carbothioamide Linkage Versus Carboxamide Linkage
The replacement of the oxygen atom in a carboxamide linkage with a sulfur atom to form a carbothioamide linkage can have a profound impact on the biological activity of a molecule. This modification alters the electronic and steric properties of the linker, which in turn affects how the molecule interacts with its biological target.
In the context of isoxazole derivatives, studies have shown that the carbothioamide linkage is often more essential for certain biological activities, such as antiproliferative effects, compared to the corresponding carboxamide linkage. pnrjournal.comresearchgate.net For instance, a study comparing isoxazole-linked dihydropyrazole-1-carboxamides with their carbothioamide counterparts revealed that the dihydropyrazole-1-carbothioamides exhibited superior antiproliferative activity against the DU-145 prostate cancer cell line. pnrjournal.comresearchgate.net Two of the carbothioamide derivatives showed the highest activity, being four-fold more potent than the standard drug, Docetaxel. pnrjournal.comresearchgate.net
This enhanced activity is attributed to the fact that the pyrazoline ring bearing a carbothioamide linkage is more crucial for the observed antiproliferative activity than the carboxamide linkage. pnrjournal.comresearchgate.net The sulfur atom in the carbothioamide group can act as a better hydrogen bond acceptor and may also participate in other types of interactions with the target protein, leading to a stronger binding affinity.
The following table provides a comparison of the antiproliferative activity of isoxazole-linked dihydropyrazole-1-carboxamides and their corresponding carbothioamides.
| Compound Series | Linkage | Antiproliferative Activity (DU-145 cells) | Reference |
| Dihydropyrazole-1-carboxamides | Carboxamide | Less active | pnrjournal.comresearchgate.net |
| Dihydropyrazole-1-carbothioamides | Carbothioamide | Superior activity, up to 4x more potent than Docetaxel | pnrjournal.comresearchgate.net |
Influence of Intramolecular Hydrogen Bonding on Activity
Intramolecular hydrogen bonds (IHBs) play a significant role in determining the conformation and, consequently, the biological activity of molecules. semanticscholar.org An IHB is an attractive interaction between a hydrogen atom and an electronegative atom within the same molecule. semanticscholar.org These bonds can influence a molecule's geometry, stability, and its ability to interact with biological targets. cymitquimica.comsemanticscholar.org
In the context of isoxazole-5-carbothioamide and its derivatives, the functional groups present, such as the carbothioamide and the isoxazole ring itself, can participate in the formation of IHBs. cymitquimica.com The presence of an amino group at the 5-position and a methyl group at the 3-position of the isoxazole ring, for example, contributes to its unique chemical properties and potential for IHB formation. cymitquimica.com The specific interactions and reactivity of such a compound can be influenced by its functional groups, which may participate in hydrogen bonding or other intermolecular interactions. cymitquimica.com
While direct studies on the influence of intramolecular hydrogen bonding on the activity of this compound are not extensively detailed in the provided search results, the general principles of medicinal chemistry suggest that such bonding would be a critical factor to consider in SAR studies. The formation of an IHB can lock the molecule into a more rigid conformation, which may be more or less favorable for binding to a specific biological target. The strength of these bonds can be studied using techniques like NMR spectroscopy and computational methods such as Natural Bond Orbital (NBO) analysis. semanticscholar.org
Computational and Theoretical Investigations of Isoxazole 5 Carbothioamide
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the structural basis of ligand-protein interactions.
Molecular docking studies have been performed on various isoxazole (B147169) derivatives to explore their interactions with several key biological targets.
Cyclooxygenase (COX) Enzymes: Isoxazole derivatives have been investigated as inhibitors of COX-1 and COX-2, enzymes central to inflammation. Docking studies on isoxazole-carboxamide derivatives revealed that these compounds can fit into the active sites of both COX isoforms. researchgate.net For selective COX-2 inhibitors, a key interaction involves the ligand accessing a secondary binding pocket, which is present in COX-2 but not COX-1. For instance, the presence of specific substituents like 3,4-dimethoxy on a phenyl ring can push the isoxazole ring towards this secondary pocket, enhancing binding and selectivity for the COX-2 enzyme. The interactions are often stabilized by hydrogen bonds with critical residues such as ARG-513, HIS-90, and SER-353, along with hydrophobic interactions within the active site.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2): VEGFR2 is a key regulator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth. acs.orgmdpi.comuq.edu.aunih.gov Molecular docking of isoxazole derivatives into the ATP-binding domain of VEGFR2 has shown that these compounds can establish strong binding. acs.orgmdpi.com Key interactions often involve the formation of hydrogen bonds with amino acid residues like Cys919, Asp1046, and Glu885, which are crucial for inhibitor binding. acs.orgmdpi.comuq.edu.au The binding is further stabilized by hydrophobic interactions with residues such as Leu1035 and Leu840. uq.edu.au These computational models suggest that isoxazole derivatives can act as competitive inhibitors, blocking the ATP binding site and thus inhibiting the receptor's kinase activity. uq.edu.au
Carbonic Anhydrase (CA): Carbonic anhydrases are a family of enzymes involved in various physiological processes, and their inhibition is a target for treating conditions like glaucoma and certain types of cancer. acs.orgnih.govnih.govresearchgate.netnih.gov Docking studies of isoxazole derivatives against human carbonic anhydrase isoforms (e.g., hCA II) have been performed. nih.govresearchgate.net These studies show that the isoxazole scaffold can effectively bind within the enzyme's active site, which typically contains a zinc ion. The interactions are mediated by hydrogen bonds and hydrophobic contacts with amino acid residues in the vicinity of the catalytic zinc. researchgate.net
Glutathione (B108866) S-transferase (GST): GSTs are a family of enzymes crucial for detoxification processes, making them a potential target for modulating drug resistance in cancer therapy and for developing antiparasitic agents. tandfonline.comsemanticscholar.orgmdpi.com While direct docking studies of Isoxazole-5-carbothioamide with GST are not extensively reported, studies on other inhibitors reveal key features of the GST binding site. mdpi.com The active site is known to bind glutathione and a co-substrate. Potential inhibitors are often docked to this site to predict their binding affinity. mdpi.com Molecular docking of various compounds has shown that interactions with GST are typically characterized by hydrogen bonds and hydrophobic interactions. mdpi.com
Docking studies provide quantitative estimates of binding affinity, often expressed as a docking score or binding energy (in kcal/mol), which helps in ranking potential inhibitors. Lower energy scores typically indicate a higher binding affinity. For isoxazole derivatives, these studies have successfully predicted their potential as inhibitors for various targets.
For example, in studies against COX enzymes, certain isoxazole-carboxamide derivatives showed high efficacy, with one compound (MYM4) exhibiting a docking energy score of -7.45 kcal/mol against COX-2, comparable to the known drug celecoxib (B62257) (-8.40 kcal/mol). researchgate.net Similarly, against VEGFR2, isoxazole derivatives have demonstrated strong binding affinities, with one study reporting a high binding affinity of -8.2 kcal/mol for a novel inhibitor. uq.edu.au In the case of Carbonic Anhydrase, the most promising isoxazole derivatives showed computed binding free energies (ΔGbind) as low as -13.53 kcal/mol. nih.govnih.gov
The predicted binding modes reveal the specific amino acid residues involved in the interaction. For instance, a common binding mode for isoxazole-based COX-2 inhibitors involves the formation of hydrogen bonds with Ser530 and Tyr385, which are critical for the enzyme's catalytic activity.
| Target Protein | Isoxazole Derivative Class | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
|---|---|---|---|---|
| COX-2 | Isoxazole-carboxamide | -7.45 | ARG-513, HIS-90, SER-353 | researchgate.net |
| VEGFR2 | Isoxazole derivatives | -8.2 | Cys919, Asp1046, Glu885, Leu1035 | acs.orgmdpi.comuq.edu.au |
| Carbonic Anhydrase II | Isoxazol-5(4H)-one | -13.53 (ΔGbind) | His94, His96, His119, Thr199 | nih.govnih.gov |
| Bacterial Proteins (e.g., E. coli) | Functionalized Isoxazoles | -9.38 to -12.84 | Not specified | mdpi.com |
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of molecules over time, offering a more realistic view of ligand-protein interactions than static docking models. These simulations are used to assess the stability of the complex and to refine binding energy calculations.
MD simulations have been employed to study the stability of various isoxazole derivatives when bound to their target proteins. nih.gov The stability of the ligand-protein complex is often assessed by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand over the simulation time. A stable RMSD profile suggests that the complex has reached equilibrium and the ligand remains securely bound in the active site.
Studies on isoxazole derivatives complexed with Carbonic Anhydrase and bacterial proteins have shown stable RMSD values over hundreds of nanoseconds, confirming the stability of the binding predicted by docking. nih.gov For example, simulations of isoxazole derivatives with Carbonic Anhydrase for 400 ns supported the stability of the ligand-protein complexes. nih.gov Similarly, MD simulations of an isoxazole-triazole hybrid with proteins from E. coli and P. aeruginosa also confirmed the stability of the binding. These simulations reveal that the initial binding mode is maintained throughout the simulation, with key hydrogen bonds and hydrophobic interactions being preserved.
The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method is a popular post-processing technique applied to MD simulation trajectories to calculate the binding free energy of a ligand to a protein. This approach is generally more accurate than docking scores for ranking compounds.
This method was used to calculate the binding free energy (ΔGbind) for isoxazole derivatives with Carbonic Anhydrase. nih.govnih.gov The results supported the in vitro findings, with the most active compounds showing the most favorable calculated binding free energies. nih.govnih.gov For instance, two active isoxazole derivatives, AC2 and AC3, had computed ΔGbind values of -13.53 kcal/mol and -12.49 kcal/mol, respectively, indicating strong and stable binding to the enzyme. nih.govnih.gov
| Target Protein | Isoxazole Derivative | Simulation Length (ns) | Calculated Binding Free Energy (ΔGbind, kcal/mol) | Reference |
|---|---|---|---|---|
| Carbonic Anhydrase | AC2 | 400 | -13.53 | nih.govnih.gov |
| Carbonic Anhydrase | AC3 | 400 | -12.49 | nih.govnih.gov |
Quantum Chemical Calculations
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. These calculations can provide insights into a molecule's reactivity, stability, and spectroscopic properties. For isoxazole derivatives, these methods have been used to analyze the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy gap between the HOMO and LUMO is an important descriptor of molecular reactivity and stability. A smaller HOMO-LUMO gap generally implies higher chemical reactivity. Quantum chemical calculations on isoxazole derivatives have been used to correlate these electronic parameters with their observed biological activity. For example, DFT calculations using the B3LYP/6-31G* level of theory can be employed to evaluate electronic properties like HOMO-LUMO gaps, which are linked to the molecule's reactivity. Such studies help in understanding the structure-activity relationships and in designing new derivatives with enhanced activity.
Drug Design and Development Considerations for Isoxazole 5 Carbothioamide Based Agents
Lead Optimization Strategies
Lead optimization is a critical phase in drug discovery that aims to enhance the properties of a promising lead compound to produce a viable clinical candidate. For agents based on the isoxazole-5-carbothioamide scaffold, this process involves iterative structural modifications to improve efficacy, selectivity, and pharmacokinetic profiles.
Enhancing Bioactivity and Selectivity through Structural Modifications
Structural modifications to the this compound core are a primary strategy for improving biological activity and target selectivity. researchgate.net Research has consistently shown that even minor chemical alterations can lead to significant changes in pharmacological properties. nih.gov The isoxazole (B147169) ring system, with its unique electronic properties and potential for hydrogen bonding, serves as a versatile backbone for these modifications. mdpi.comnih.gov
For instance, in the development of anticancer agents, attaching the isoxazole moiety to other bioactive structures, such as natural products, has been shown to enhance cytotoxicity and selectivity against cancer cell lines. mdpi.comnih.gov One study demonstrated that creating hybrids of indole (B1671886) and isoxazole resulted in compounds with promising cytotoxic effects that were selective for cancer cells over normal cells. Similarly, the synthesis of isoxazole-clubbed 1-carbothioamido-4,5-dihydro-1H-pyrazoles has yielded compounds with potent antiproliferative activity. researchgate.net In a specific series, two derivatives, compounds 28 and 29 , exhibited an IC50 value of 1 µg/mL against the DU-145 prostate cancer cell line, a four-fold greater activity than the standard drug, Docetaxel. researchgate.net
Selectivity is often achieved by modifying substituents on aromatic rings attached to the isoxazole core. In the pursuit of selective COX-II inhibitors, isoxazole derivatives have been a focus. acs.org The addition of methoxy (B1213986) and dimethoxy functional groups to a phenylisoxazole scaffold led to compounds with strong and selective COX-II inhibitory activity, with no discernible action against COX-I. acs.org This highlights how targeted substitutions can fine-tune the interaction of the molecule with the active site of a specific enzyme isoform.
Table 1: Impact of Structural Modifications on Anticancer Activity of Isoxazole Derivatives
| Compound | Core Structure | Modification | Target Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|---|---|
| Compound 5 | Hydnocarpin-Isoxazole Hybrid | Attachment of isoxazole ring to hydnocarpin | A375 (Melanoma) | 0.76 µM (at 48h) | mdpi.comnih.gov |
| Compound 29 | C-glycoside-pyrazoline-isoxazole | Addition of isoxazole ring to pyrazoline | MCF-7 (Breast Cancer) | 0.67 µM | mdpi.com |
| Compound 28 | Isoxazole-dihydropyrazole-carbothioamide | 3,4,5-trimethoxyphenyl group at C-5 of pyrazole (B372694) | DU-145 (Prostate) | 1 µg/mL | researchgate.net |
| Compound 29 | Isoxazole-dihydropyrazole-carbothioamide | 2,4-dimethoxy-6-hydroxyphenyl group at C-5 of pyrazole | DU-145 (Prostate) | 1 µg/mL | researchgate.net |
| Compound 10 | Carbazole-Oxadiazole Hybrid | (9H-carbazol-9-yl)methyl group | HepG2 (Liver Cancer) | 7.68 µM | nih.gov |
Scaffold Hopping and Bioisosteric Replacement
Scaffold hopping and bioisosteric replacement are advanced strategies in drug design used to identify novel chemical structures with improved properties while retaining biological activity. nih.govresearchgate.net Scaffold hopping involves replacing the central molecular core (the scaffold) with a chemically different one that maintains the original spatial arrangement of key functional groups. nih.govscispace.com Bioisosteric replacement is the substitution of one atom or functional group with another that has similar physical or chemical properties, leading to a comparable biological effect. researchgate.net
A more dramatic change, scaffold hopping, might involve replacing the entire isoxazole ring with another five-membered heterocycle, such as a pyrazole. This approach can lead to compounds with entirely new intellectual property profiles and potentially improved drug-like qualities. nih.gov Research comparing isoxazole derivatives to their pyrazole counterparts has sometimes shown that the isoxazole compounds exhibit higher potency, demonstrating the critical role the specific heterocycle plays in bioactivity. mdpi.com
Table 2: Examples of Bioisosteric Replacement and Scaffold Hopping
| Original Scaffold/Group | Replacement Scaffold/Group | Rationale | Potential Impact | Reference |
|---|---|---|---|---|
| Isoxazole | Pyrazole | Scaffold Hop: Explore novel chemical space, alter electronic properties. | Changes in binding affinity, selectivity, and patentability. | mdpi.comresearchgate.net |
| Carbothioamide (-CSNH₂) | Carboxamide (-CONH₂) | Bioisosteric Replacement: Modify H-bonding and metabolic stability. | Altered potency, solubility, and metabolic profile. | nih.gov |
| Phenyl Ring | Thiophene Ring | Bioisosteric Replacement: Alter lipophilicity and metabolic pathways. | Improved pharmacokinetic properties, potential for new interactions with the target. | nih.gov |
| Benzodiazepine | (Saturated) Benzothiazepine | Bioisosteric Replacement: Sulfur for nitrogen atom. | Can maintain or improve biological effect while influencing other properties like polarity. | researchgate.net |
Rational Approaches to Target Selectivity
Achieving target selectivity is paramount in drug design to minimize off-target effects. For this compound derivatives, rational design approaches leverage detailed structural knowledge of the biological target to create molecules that bind with high specificity.
Exploiting Differences in Receptor Shape, Electrostatics, and Flexibility
Even subtle differences between the binding sites of related proteins can be exploited to achieve remarkable selectivity. nih.gov The design of selective inhibitors often relies on identifying and targeting unique features within the active site of the intended protein target versus off-targets.
Shape Complementarity : Small variations in the shape and volume of a binding pocket can be a powerful tool for achieving selectivity. The classic example is the design of selective COX-2 inhibitors, where the active site of COX-2 has a larger, more accommodating pocket than COX-1 due to the substitution of an isoleucine in COX-1 with a smaller valine in COX-2. nih.gov Isoxazole-based inhibitors have been designed to carry specific bulky substituents that fit into the larger COX-2 pocket but would cause a steric clash in the COX-1 pocket, thereby conferring selectivity. acs.org
Electrostatics : Differences in the electrostatic potential within a binding site can be targeted. For instance, the S1 pocket of coagulation serine proteases like thrombin and factor Xa have different charge characteristics. An inhibitor can be designed with a charged group that forms a favorable electrostatic interaction with the target but would experience repulsion in the binding site of a closely related off-target protein. nih.gov
Flexibility : The inherent flexibility of a protein target can be harnessed. Some inhibitors are designed to bind to a specific conformational state of a receptor that is less favored by off-targets. Molecular modeling can help predict how different isoxazole derivatives might stabilize certain receptor conformations, leading to selective binding. nih.gov
Targeting Allosteric Pockets
Allosteric modulation is an increasingly important strategy for achieving high target selectivity. Allosteric sites are pockets on a protein distinct from the primary (orthosteric) binding site. unibo.it Ligands that bind to these sites can modulate the protein's activity without competing with the endogenous substrate.
Because allosteric pockets are generally less conserved across protein families than the highly conserved active sites, targeting them offers a promising route to selectivity. unibo.it For isoxazole-based compounds, this approach has been explored in the context of kinase inhibitors. For example, the discovery of inhibitors that bind to an allosteric pocket on the Bcr-Abl kinase demonstrated the power of this strategy to overcome drug resistance mutations found in the active site. unibo.it The design of isoxazole-containing molecules would involve computational methods to identify and characterize these less-obvious pockets, followed by the synthesis of derivatives tailored to fit the unique shape and chemical environment of the allosteric site. unibo.it
Displacement of High-Energy Water Molecules
The binding sites of proteins are often solvated by water molecules. Some of these water molecules, particularly those that are unable to satisfy their hydrogen bonding potential within the pocket, are considered "high-energy" or "unhappy." Designing a ligand that can displace these water molecules and form more favorable interactions with the protein can result in a significant gain in binding affinity. nih.gov
This is a subtle but powerful principle in rational drug design. Molecular docking and molecular dynamics simulations can identify these displaceable water molecules within a target's binding site. nih.gov An this compound derivative can then be modified, for example, by adding a specific functional group (like a hydroxyl or carbonyl) at a precise position. This new group would be designed to occupy the space previously held by the high-energy water molecule, forming direct hydrogen bonds with the protein that are energetically more favorable than the previous water-mediated interactions. This strategy aims to improve the enthalpy of binding, leading to a more potent inhibitor.
Innovative Drug Delivery Systems
The therapeutic efficacy of this compound-based agents is intrinsically linked to their ability to reach the target site in sufficient concentrations. To overcome challenges such as poor solubility and limited bioavailability, researchers are exploring innovative drug delivery systems designed to enhance the pharmacokinetic and pharmacodynamic profiles of these compounds. These advanced delivery strategies aim to improve drug solubility, protect the drug from premature degradation, and facilitate targeted delivery to specific cells or tissues, thereby maximizing therapeutic outcomes while minimizing potential side effects.
Nanotechnology-Based Strategies (e.g., Nano-emulgels for Improved Cellular Permeability)
Nanotechnology offers a promising avenue for enhancing the delivery of isoxazole derivatives. rsc.org By encapsulating these compounds within nanocarriers, it is possible to improve their solubility, stability, and cellular uptake. rsc.org One such strategy that has been investigated is the use of nano-emulgels, which are nano-emulsions incorporated into a gel base. This approach combines the advantages of nano-emulsions, such as small droplet size and large surface area for better absorption, with the favorable properties of gels for topical or localized administration. personalizedmedicinecoalition.org
A recent study focused on a series of newly synthesized 5-methyl-3-phenylisoxazole-4-carboxamide (B2444219) derivatives, which are structurally related to this compound. rsc.orgnih.gov The research aimed to improve the anticancer potency of the most active compound by developing a nano-emulgel formulation. rsc.orgresearchgate.net The most potent compound, identified as 2e, exhibited significant activity against the B16F1 melanoma cell line. rsc.orgresearchgate.net To enhance its effectiveness, a nano-emulgel of this compound was created using a self-emulsifying technique. researchgate.net
The results demonstrated that the nano-emulgel formulation significantly increased the potency of compound 2e. rsc.org The half-maximal inhibitory concentration (IC₅₀) of the nano-emulgel formulation was found to be considerably lower than that of the standard compound, indicating that the nanotechnology-based delivery system improved its cellular permeability and cytotoxic effect against melanoma cells. rsc.orgresearchgate.net Specifically, the IC₅₀ value for compound 2e was reduced from 79 nM to 39 nM when delivered via the nano-emulgel, nearly doubling its potency. rsc.org
| Compound Formulation | IC₅₀ (nM) | Improvement in Potency |
|---|---|---|
| Standard Compound 2e | 79 | - |
| Nano-emulgel of Compound 2e | 39 | 2.02x |
Development of Multi-Targeted Therapies
The complexity of many diseases, such as cancer and neurodegenerative disorders, often involves multiple pathological pathways. rsc.orgresearchgate.net This has led to a growing interest in the development of multi-targeted therapies, where a single chemical entity is designed to interact with multiple molecular targets simultaneously. rsc.orgresearchgate.net The isoxazole scaffold has emerged as a valuable pharmacophore in the design of such multi-target agents due to its versatile chemical nature and broad spectrum of biological activities. rsc.orgnih.gov
Research has shown that isoxazole derivatives can be engineered to inhibit several key proteins involved in disease progression. For instance, in the context of cancer, one study reported a newly synthesized isoxazole derivative, compound 25a, which demonstrated inhibitory activity against multiple crucial targets. researchgate.net This compound potently inhibited not only epidermal growth factor receptor-tyrosine kinase (EGFR-TK) but also showed promising activity against vascular endothelial growth factor receptor-2 (VEGFR-2), casein kinase 2 (CK2), and topoisomerase IIβ. researchgate.net This multi-targeted profile suggests its potential to combat cancer through various mechanisms, including inhibiting tumor growth, angiogenesis, and cell proliferation. researchgate.net
In the field of neurodegenerative disorders, particularly Alzheimer's disease, a series of indole-isoxazole carbohydrazides have been designed as multi-target agents. nih.gov One compound from this series, 5d, was found to be a potent inhibitor of acetylcholinesterase (AChE) and also exhibited promising inhibitory potential against β-secretase 1 (BACE1), another key enzyme in the pathogenesis of Alzheimer's. nih.gov The ability of a single isoxazole-based molecule to modulate multiple targets central to a disease process highlights the efficiency and potential of this approach in drug discovery. rsc.orgnih.gov
| Compound Class | Specific Compound | Disease Area | Molecular Targets | Reference |
|---|---|---|---|---|
| Isoxazole Derivative | 25a | Cancer | EGFR-TK, VEGFR-2, CK2, Topoisomerase IIβ | researchgate.net |
| Indole-isoxazole carbohydrazide | 5d | Alzheimer's Disease | Acetylcholinesterase (AChE), BACE1 | nih.gov |
Personalized Medicine Approaches in this compound Research
Personalized medicine, which tailors therapeutic strategies to the individual characteristics of each patient, represents a paradigm shift in healthcare. interesjournals.orgmdpi.com This approach leverages an understanding of a patient's genetic profile, biomarkers, and lifestyle to optimize treatment efficacy and minimize adverse effects. interesjournals.org The development of isoxazole-based agents is beginning to intersect with this field, with emerging trends pointing towards more individualized therapeutic strategies. rsc.orgnih.gov
The versatility of the isoxazole scaffold allows for the design of compounds that can target specific molecular features of a disease, which is a cornerstone of personalized medicine. espublisher.com In oncology, for example, the development of targeted therapies that act on specific genetic mutations or protein expressions in a patient's tumor is a key aspect of personalized cancer care. personalizedmedicinecoalition.orgmdpi.com The potential for isoxazole derivatives to be designed as inhibitors of specific targets like EGFR-TK, as seen with some derivatives, opens the door to their use in patients whose tumors overexpress such targets. researchgate.net
Furthermore, research into isoxazole derivatives for other conditions also highlights the potential for personalized approaches. A study on new synthetic isoxazole derivatives for the treatment of β-thalassemia suggested that future investigations should include pharmacogenomics studies. nih.govx-mol.com Such studies could help identify correlations between a patient's genotype and their response to the isoxazole-based treatment. nih.gov This could ultimately allow for the selection of patients who are most likely to benefit from the therapy, a core principle of personalized medicine. interesjournals.orgnih.gov While specific pharmacogenomic markers for this compound itself have not yet been established, the research trajectory for the broader class of isoxazole compounds points towards an increasing emphasis on tailoring treatment to the individual. rsc.orgnih.gov
Future Perspectives and Emerging Research Directions
Exploration of Novel Synthetic Pathways for Isoxazole-5-carbothioamide
The future of this compound development heavily relies on the innovation of synthetic methodologies that are not only efficient and high-yielding but also environmentally benign. While traditional methods often involve the cyclocondensation of chalcones with thiosemicarbazide (B42300), researchers are now looking towards more advanced and greener synthetic strategies. aacrjournals.org
Future exploration will likely focus on:
Microwave-Assisted Organic Synthesis (MAOS): This technique has already shown promise for synthesizing 3,4-disubstituted isoxazole-5(4H)-ones and can be adapted for the carbothioamide variant. frontiersin.org The key advantages include drastically reduced reaction times, improved yields, and often the elimination of harsh solvents.
Transition Metal-Catalyzed Cycloadditions: Methodologies like copper-catalyzed annulation and [2+1+1+1] cycloadditions offer novel routes to the isoxazole (B147169) core. frontiersin.org Adapting these methods for the synthesis of the 5-carbothioamide derivative could provide access to a wider range of structural analogues by allowing for diverse substituent introductions.
Multi-Component Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the final product without isolating intermediates is a key goal. An MCR approach to this compound would streamline synthesis, reduce waste, and lower costs, making the compound more accessible for extensive research. researchgate.net
Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters like temperature and pressure, leading to better reproducibility and scalability. Developing a flow-based synthesis for this compound would be a significant step towards its potential large-scale production for advanced preclinical and clinical studies.
Table 1: Emerging Synthetic Strategies for Isoxazole Derivatives
| Synthetic Strategy | Key Advantages | Potential for this compound |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction time, higher yields, green chemistry. frontiersin.org | Rapid synthesis of analogues for screening. |
| Transition Metal Catalysis | Novel bond formations, access to diverse structures. frontiersin.org | Creation of previously inaccessible derivatives. |
| Multi-Component Reactions | High efficiency, atom economy, reduced waste. researchgate.net | Streamlined, cost-effective synthesis. |
| Flow Chemistry | Scalability, reproducibility, enhanced safety. | Facilitates large-scale production for advanced studies. |
Deeper Mechanistic Elucidation of Biological Activities
While this compound and its chemical cousins are known to possess anticancer, anti-inflammatory, and immunoregulatory properties, the precise molecular mechanisms often remain partially understood. aacrjournals.orgnih.gov Future research must move beyond preliminary screening to pinpoint the specific molecular targets and signaling pathways modulated by this compound.
Key research directions include:
Target Identification and Validation: Utilizing techniques such as affinity chromatography, proteomics, and thermal shift assays to identify the direct binding partners of this compound within the cell. For related isoxazole structures, targets like the JAK/STAT pathway and Dihydrofolate Reductase (DHFR) have been identified, providing a starting point for investigation. mdpi.com
Pathway Analysis: Once a target is identified, comprehensive studies are needed to understand how its modulation by the compound affects downstream signaling cascades. This involves techniques like Western blotting to analyze protein phosphorylation and gene expression profiling to see broader transcriptional effects. For instance, a related N-phenyl-5-carboxamidyl isoxazole was found to down-regulate phosphorylated STAT3 in colon cancer cells. mdpi.com
Structural Biology: Obtaining co-crystal structures of this compound bound to its target protein(s) would provide invaluable, atomic-level insights into its mechanism of action. This information is crucial for understanding binding interactions and for the rational design of more potent and selective next-generation analogues.
Advanced In Vivo Pharmacological Evaluation
Translating promising in vitro results into tangible therapeutic outcomes requires rigorous in vivo testing. While some isoxazole derivatives have been evaluated in animal models for conditions like leishmaniasis and inflammation, a comprehensive pharmacological profile for this compound is yet to be established. nih.govresearchgate.net
Future research must encompass:
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies: Detailed studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. frontiersin.orgrsc.org Establishing a clear relationship between the dose, plasma concentration, and the biological effect (PK/PD modeling) is critical for determining its therapeutic window.
Efficacy in Disease-Relevant Animal Models: Moving beyond basic models, the compound needs to be tested in more clinically relevant animal models. For its anticancer potential, this would include patient-derived xenograft (PDX) models, which better predict human response. For anti-inflammatory effects, chronic inflammation models, such as collagen-induced arthritis, would be appropriate.
Toxicology Studies: A thorough evaluation of potential toxicity is a prerequisite for any clinical consideration. This involves acute and chronic dosing studies in animals to identify any potential adverse effects on major organs and systems. In silico predictions can provide initial guidance on the compound's safety profile. nih.gov
Development of this compound as Probes for Biological Research
A potent and selective small molecule inhibitor can be a powerful tool for basic biological research. aacrjournals.org Developing this compound into a "chemical probe" could help researchers dissect complex biological pathways and validate new drug targets. aacrjournals.orgfrontiersin.org
The development process involves:
Demonstrating High Potency and Selectivity: A key criterion for a chemical probe is high potency (typically nanomolar) against its intended target and a clear selectivity profile against other related proteins. aacrjournals.org This requires extensive screening and structure-activity relationship (SAR) studies.
Cellular Target Engagement: It is crucial to demonstrate that the compound interacts with its target in a cellular context and at relevant concentrations. aacrjournals.org This can be achieved through techniques like cellular thermal shift assays (CETSA).
Creation of a Control Compound: An ideal chemical probe is accompanied by a structurally similar but biologically inactive control molecule. rsc.org This helps to ensure that the observed biological effects are due to the specific inhibition of the intended target and not off-target effects. The availability of such a probe for the target of this compound would significantly aid in functional genomics and target validation efforts. aacrjournals.org
Computational Drug Discovery Pipelines for Next-Generation this compound Analogues
Computer-Aided Drug Design (CADD) has become an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design of new molecules with improved properties. ijprajournal.comjscimedcentral.com Establishing a computational pipeline for this compound will accelerate the discovery of next-generation analogues.
Such a pipeline would integrate several computational methods:
Molecular Docking: This technique predicts how a molecule binds to the three-dimensional structure of a target protein. jscimedcentral.com It can be used to screen large virtual libraries of this compound analogues to prioritize compounds for synthesis and testing. ijprajournal.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structure of a compound and its biological activity. ijprajournal.com Once developed, these models can predict the activity of newly designed analogues before they are synthesized.
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the compound when bound to its target, helping to assess the stability of the interaction over time. researchgate.net
ADMET Prediction: In silico models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicology (ADMET) properties of designed analogues, helping to identify and filter out compounds with potentially poor pharmacokinetic profiles or toxicity issues early in the discovery process. researchgate.net
By combining these computational approaches, researchers can rationally design and prioritize novel this compound analogues with enhanced potency, selectivity, and drug-like properties, paving the way for future therapeutic breakthroughs.
Q & A
Q. What are the key synthetic strategies for Isoxazole-5-carbothioamide, and how can reaction conditions be optimized?
this compound is typically synthesized via cyclization of thioamide precursors with isoxazole-forming agents. A common approach involves condensation reactions using thiourea derivatives and halogenated isoxazole intermediates under reflux in ethanol or acetonitrile. Optimization should focus on temperature control (e.g., 60–80°C), solvent polarity, and catalyst selection (e.g., K₂CO₃ for deprotonation). Yield improvements (>70%) are achievable by adjusting stoichiometric ratios and reaction time (8–12 hours) .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its intermediates?
- 1H/13C NMR : Critical for confirming regiochemistry and substituent positions. For example, the isoxazole proton typically resonates at δ 8.1–8.3 ppm, while the thioamide NH₂ appears as a broad singlet near δ 6.5 ppm .
- HRMS : Validates molecular ion peaks (e.g., [M+H]+ at m/z 157.03 for C₅H₅N₂OS) .
- FT-IR : Confirms thioamide C=S stretches at 1250–1300 cm⁻¹ and isoxazole ring vibrations at 1600–1650 cm⁻¹ .
Q. How can researchers design stability studies for this compound under varying storage conditions?
Stability studies should assess degradation under humidity (40–80% RH), temperature (−20°C to 25°C), and light exposure. Use HPLC to monitor purity over time. For lab-scale storage, refrigerate in airtight containers with desiccants and avoid prolonged exposure to light. Degradation products (e.g., oxidized sulfoxide derivatives) can be identified via LC-MS .
Advanced Research Questions
Q. What computational methods are suitable for predicting the biological activity of this compound derivatives?
Molecular docking (AutoDock Vina, Schrödinger Suite) can model interactions with targets like kinase enzymes or bacterial proteins. Pair with DFT calculations (B3LYP/6-31G*) to evaluate electronic properties (e.g., HOMO-LUMO gaps) linked to reactivity. Validate predictions with in vitro assays (e.g., MIC for antimicrobial activity) .
Q. How can contradictory data in biological assays (e.g., IC₅₀ variability) be systematically addressed?
- Assay Replication : Conduct triplicate experiments with standardized protocols (e.g., fixed cell lines, incubation times).
- Data Normalization : Use positive/negative controls (e.g., doxorubicin for cytotoxicity) to minimize batch effects.
- Meta-Analysis : Compare results across studies using statistical tools (ANOVA, Tukey’s HSD) to identify outliers and confounding variables (e.g., solvent DMSO concentration) .
Q. What strategies enable regioselective functionalization of this compound for targeted drug design?
- Electrophilic Substitution : Introduce halogens (Br₂/FeCl₃) at the isoxazole 4-position for cross-coupling reactions (Suzuki, Sonogashira).
- Thioamide Modification : React with alkyl halides (e.g., methyl iodide) to form thioether derivatives. Monitor regioselectivity via NOESY NMR .
Methodological Considerations
Q. How should researchers design a robust SAR (Structure-Activity Relationship) study for this compound analogs?
- Scaffold Diversification : Synthesize analogs with variations at the thioamide (e.g., aryl vs. alkyl groups) and isoxazole (e.g., 3-methyl vs. 5-nitro substituents).
- Bioactivity Profiling : Test against a panel of targets (e.g., COX-2, EGFR) to map pharmacophore requirements.
- Data Integration : Use cheminformatics tools (e.g., RDKit) to correlate substituent properties (logP, polar surface area) with activity trends .
Q. What analytical workflows are recommended for resolving synthetic byproducts in this compound reactions?
- TLC Monitoring : Use silica gel plates (ethyl acetate/hexane, 1:1) to track reaction progress.
- Prep-HPLC : Isolate byproducts (>95% purity) for structural elucidation via 2D NMR (HSQC, HMBC).
- Mechanistic Insight : Propose byproduct formation pathways (e.g., dimerization via thiyl radicals) using ESR spectroscopy .
Data Presentation Guidelines
- Tables : Include synthetic yields, spectral data (NMR shifts), and bioassay results (IC₅₀, MIC). Example:
| Derivative | R Group | Yield (%) | 1H NMR (δ, ppm) | IC₅₀ (µM) |
|---|---|---|---|---|
| 5a | Me | 78 | 8.2 (s, 1H) | 12.3 |
| 5b | Ph | 65 | 8.3 (s, 1H) | 8.7 |
- Figures : Provide reaction schemes, docking poses, and SAR heatmaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
